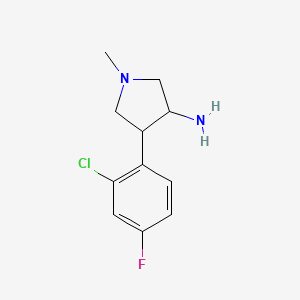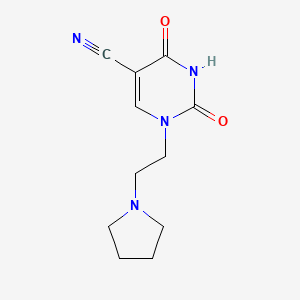
(2-sec-Butyloxy-5-fluorophenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-sec-butyloxy-5-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-sec-butyloxy-5-fluorophenyl)zinc bromide typically involves the reaction of 2-sec-butyloxy-5-fluorobromobenzene with zinc in the presence of a catalyst. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. Tetrahydrofuran (THF) is commonly used as the solvent due to its ability to stabilize the organozinc species.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
(2-sec-butyloxy-5-fluorophenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used
Scientific Research Applications
(2-sec-butyloxy-5-fluorophenyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biological molecules for research purposes.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which (2-sec-butyloxy-5-fluorophenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc species. This species can undergo various reactions, such as nucleophilic substitution or coupling, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
(2-sec-butyloxyphenyl)zinc bromide: Similar structure but lacks the fluorine atom.
(2-methoxy-5-fluorophenyl)zinc bromide: Similar structure but with a methoxy group instead of a sec-butyloxy group.
Uniqueness
(2-sec-butyloxy-5-fluorophenyl)zinc bromide is unique due to the presence of both the sec-butyloxy and fluorine substituents, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and research.
Properties
Molecular Formula |
C10H12BrFOZn |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
bromozinc(1+);1-butan-2-yloxy-4-fluorobenzene-6-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-3-8(2)12-10-6-4-9(11)5-7-10;;/h4-6,8H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
TYMGIPPTZZEZBQ-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)OC1=[C-]C=C(C=C1)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


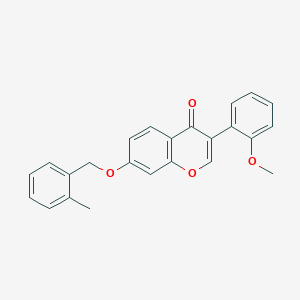
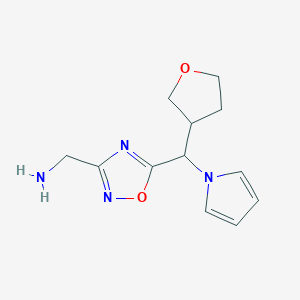
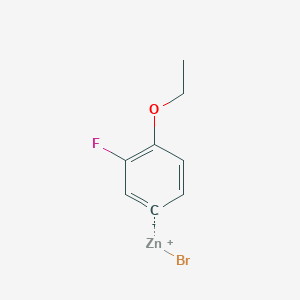
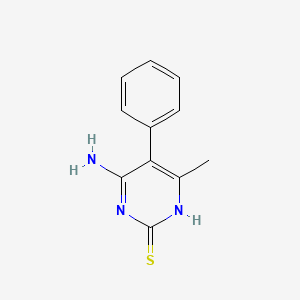
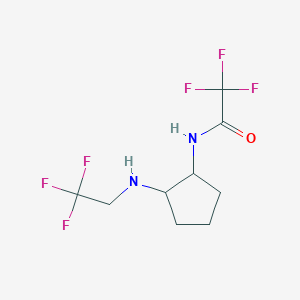
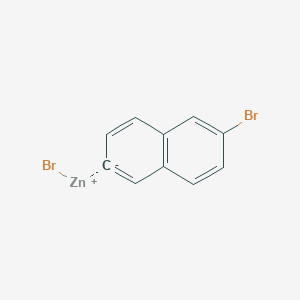
![6'-Methoxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14876309.png)

![(2-chloro-4-fluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B14876321.png)
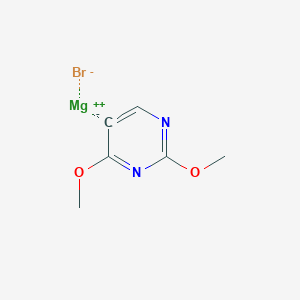
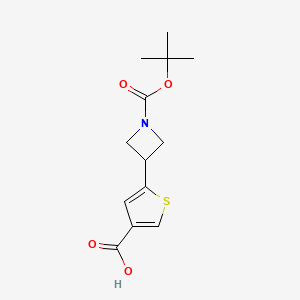
![2-amino-N-(4-chlorobenzyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14876356.png)
